N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group. The structure integrates a benzamide moiety linked via an ethyl chain to the thiazolo-triazole heterocycle, which is further modified with electron-rich methoxy groups at the 3- and 4-positions of the phenyl ring.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-27-17-9-8-15(12-18(17)28-2)19-23-21-25(24-19)16(13-29-21)10-11-22-20(26)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHHPDTVGHFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 480.5 g/mol. The compound features a thiazole ring fused with a triazole ring and has multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies using MTT assays have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte). The IC50 values for these compounds were found to be lower than those of standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding. The presence of specific substituents on the phenyl ring has been correlated with enhanced activity against cancer cells .
Antimicrobial Activity
Thiazolo derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Studies : Compounds within this class have shown promising results against various bacterial strains. For example, certain thiazolo derivatives exhibited antibacterial activity comparable to norfloxacin in laboratory tests.
- Mechanisms : The antimicrobial efficacy is often attributed to the presence of electron-donating groups on the aromatic rings which enhance interaction with bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance cytotoxicity against cancer cells |
| Electron-donating groups | Improve antimicrobial activity |
| Hydrophobic interactions | Critical for binding to target proteins in cancer therapy |
Case Studies
- Study on Anticancer Properties : A study published explored various thiazolo derivatives' effects on cell proliferation in cancer models. The results indicated that certain modifications in the thiazole ring significantly increased anticancer potency compared to standard treatments .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of synthesized thiazolo derivatives against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial properties. N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has shown promising results against various microbial strains. Research indicates that modifications in the structure can enhance antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole derivatives are known for their anticancer properties. Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may function through mechanisms such as the inhibition of specific enzymes involved in cancer progression or by disrupting cellular signaling pathways .
Anti-inflammatory Effects
Research has indicated that compounds with triazole rings possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential therapeutic applications in treating inflammatory diseases.
Neurological Applications
Recent studies have explored the potential of thiazole and triazole derivatives as acetylcholinesterase inhibitors. These compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain . The structural characteristics of this compound may contribute to its effectiveness in this application.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and related benzamide derivatives:
Key Observations
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step heterocyclic assembly, similar to and , where cyclization or coupling reactions are critical. For example, Rip-B () achieves an 80% yield via direct benzoylation, whereas thiazolo-triazole derivatives (e.g., ) involve more complex cyclization steps with lower inferred yields .
Structural Complexity vs. Bioactivity: The thiazolo[3,2-b][1,2,4]triazole core distinguishes the target from simpler benzamides (e.g., Rip-B) and thiadiazole-triazinoquinazolines (). The triazolo-pyridazine analog () shares a similar benzamide-ethyl linkage but diverges in heterocyclic core and sulfanyl substitution, which may alter solubility and target selectivity .
Therapeutic Potential: Compounds with triazole/oxadiazole-thioether motifs () are prioritized for anticancer and antiviral applications.
Physicochemical Properties :
- Melting points for related compounds range from 90°C (Rip-B) to 270°C (), correlating with structural rigidity. The target compound’s melting point is expected to fall within this range, influenced by its planar thiazolo-triazole core and flexible ethyl linkage .
Research Findings and Inferences
- Spectroscopic Characterization : The target compound’s 1H-NMR would likely show resonances for the methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.8 ppm), and amide NH (δ ~8.0–10.0 ppm), comparable to Rip-B () and thiadiazole derivatives () .
Preparation Methods
Synthetic Routes for Core Structure Assembly
The thiazolo[3,2-b]triazole core is constructed via cyclocondensation reactions. A widely adopted method involves reacting 1,2,4-triazole-3(5)-thiol derivatives with α-haloketones or maleimides under reflux conditions. For example, cyclocondensation of 5-mercapto-1,2,4-triazole with N-arylmaleimides in ethanol at 80°C yields the thiazolo-triazole scaffold with 85–92% efficiency. The 3,4-dimethoxyphenyl group is introduced at position 2 of the triazole ring through Suzuki-Miyaura coupling, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in tetrahydrofuran (THF) at 65°C.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 5-mercapto-1,2,4-triazole, N-arylmaleimide | Ethanol | 80 | 85–92 |
| Suzuki Coupling | 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄ | THF | 65 | 78–84 |
Functionalization with Ethyl-Benzamide Side Chain
The ethyl linker at position 6 is introduced via nucleophilic substitution. Treating the thiazolo-triazole core with 1,2-dibromoethane in dimethylformamide (DMF) at 120°C for 12 hours generates a bromoethyl intermediate, which is subsequently aminated with benzamide using carbodiimide coupling agents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in dichloromethane (DCM).
Critical Optimization Parameters :
- Stoichiometry : A 1:1.2 molar ratio of bromoethyl intermediate to benzamide minimizes side reactions.
- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency by 18–22%.
- Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1 → 1:1) achieves >98% purity.
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
Table 2: Spectroscopic Data for N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)benzamide
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms purity ≥98%. X-ray crystallography, though less commonly reported due to crystallization challenges, resolves absolute stereochemistry for analogues.
Comparative Analysis with Structural Analogues
Modifications to the benzamide or dimethoxyphenyl groups significantly alter bioactivity:
- Benzamide Substituents : Electron-withdrawing groups (e.g., nitro, cyano) at the benzamide’s para position enhance anticancer potency by 3–5× compared to unsubstituted derivatives.
- Methoxy Positioning : 3,4-Dimethoxy substitution on the phenyl group improves metabolic stability over 2,5-dimethoxy analogues, reducing hepatic clearance by 40%.
- Ethyl Linker Length : Extending the ethyl chain to propyl decreases solubility (log P +0.7) but increases tubulin inhibition (IC₅₀ 1.2 μM vs. 2.8 μM).
Yield Optimization Strategies
Table 3: Impact of Reaction Conditions on Final Yield
| Variable | Optimal Range | Yield Improvement |
|---|---|---|
| Reaction Time (Cyclocondensation) | 8–10 hours | +12% |
| Catalyst Loading (Suzuki Coupling) | 5 mol% Pd | +15% |
| Solvent Polarity (Amidation) | DCM > THF | +8% |
Microwave-assisted synthesis reduces reaction times by 60% (e.g., 30 minutes vs. 12 hours for amidation) but requires specialized equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
